molecular formula C22H25N3O4 B10994060 4-methoxy-N-methyl-3-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]benzamide

4-methoxy-N-methyl-3-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]benzamide

Cat. No.: B10994060
M. Wt: 395.5 g/mol
InChI Key: NRKLWZLYKFUMBO-UHFFFAOYSA-N
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Description

3-({2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-4-METHOXY-N-METHYLBENZAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-4-METHOXY-N-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Isopropyl Group: The isopropyl group is introduced to the indole ring through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to form the benzamide.

    Coupling of the Indole and Benzamide Moieties: The final step involves the coupling of the indole and benzamide moieties through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-4-METHOXY-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide or indole moieties are replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study biological processes and interactions involving indole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Use in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-({2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-4-METHOXY-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-4-METHOXY-N-METHYLBENZAMIDE
  • 3-({2-[(1-ETHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-4-METHOXY-N-METHYLBENZAMIDE
  • 3-({2-[(1-PROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-4-METHOXY-N-METHYLBENZAMIDE

Uniqueness

The uniqueness of 3-({2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-4-METHOXY-N-METHYLBENZAMIDE lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group on the indole ring and the methoxy group on the benzamide moiety may contribute to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

4-methoxy-N-methyl-3-[[2-(1-propan-2-ylindol-4-yl)oxyacetyl]amino]benzamide

InChI

InChI=1S/C22H25N3O4/c1-14(2)25-11-10-16-18(25)6-5-7-19(16)29-13-21(26)24-17-12-15(22(27)23-3)8-9-20(17)28-4/h5-12,14H,13H2,1-4H3,(H,23,27)(H,24,26)

InChI Key

NRKLWZLYKFUMBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=C2OCC(=O)NC3=C(C=CC(=C3)C(=O)NC)OC

Origin of Product

United States

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